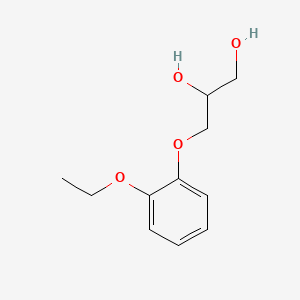
Guaietolin
Cat. No. B1615190
Key on ui cas rn:
63834-83-3
M. Wt: 212.24 g/mol
InChI Key: XLOYQLAMNLMXCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05273993
Procedure details


A solution of 41.5 g (0.3 mole) of 2-ethoxyphenol, 29.6 g (0.4 mole) of glycidol, 2 ml of pyridine and 150 ml of absolute ethanol was heated at reflux temperature for 18 hr. The mixture was concentrated to a thick oil that crystallized slowly over several days. The crude product was chromatographed on a silica gel column (1.2 kg) using increasing portions of acetone in methylene chloride to elute the product. The desired fractions were combined and concentrated to give a yellow oil that crystallized on standing. The solid was triturated with petroleum ether and the mixture filtered to obtain 41.8 g of solid. Recrystallization from carbon tetrachloride yielded 37.2 g (58%) of white solid, mp 64°-65° C.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])[CH3:2].[CH2:11]1[O:13][CH:12]1[CH2:14][OH:15].N1C=CC=CC=1>C(O)C>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH2:11][CH:12]([OH:13])[CH2:14][OH:15])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
29.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1C(O1)CO
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for 18 hr
|
|
Duration
|
18 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated to a thick oil that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized slowly over several days
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was chromatographed on a silica gel column (1.2 kg)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
using increasing portions of acetone in methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
to elute the product
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow oil that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was triturated with petroleum ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=C(OCC(CO)O)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 41.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

